molecular formula C23H17BrClN3OS B2739683 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1207021-37-1

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2739683
CAS RN: 1207021-37-1
M. Wt: 498.82
InChI Key: NMYFVHOYJVJTLG-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thioether linkage (sulfur atom connected to two carbon atoms). It also contains acetamide, bromophenyl, and chlorophenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The imidazole ring, for example, is a heterocycle that can participate in various reactions. The thioether linkage could also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could enhance its solubility in polar solvents .

Scientific Research Applications

Structural Analysis and Synthesis

Structural Characteristics and Intermolecular Interactions : Compounds with similar structures have been analyzed to understand their crystallographic and molecular properties. For instance, the study of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides highlights the V-shaped molecular structure and details the intermolecular interactions such as hydrogen bonds and π interactions that contribute to their 3-D arrays (Boechat et al., 2011).

Cascade Reactions for Heterocycle Formation : Research on thioureido-acetamides demonstrates their utility in one-pot cascade reactions to synthesize various heterocycles, showcasing the versatility of these compounds in organic synthesis (Schmeyers & Kaupp, 2002).

Pharmacological and Biological Applications

Antitumor and Antimicrobial Activities : Certain derivatives, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been evaluated for their potential antitumor activity against a variety of human tumor cell lines, indicating the role of these compounds in cancer research (Yurttaş et al., 2015). Additionally, acetamide derivatives have shown significant antibacterial activity, underscoring their potential in addressing microbial resistance (Ramalingam et al., 2019).

Chemical Reactivity and Synthesis of Heterocycles : The reactivity of acetamide derivatives toward nitrogen-based nucleophiles has been explored, resulting in compounds with antimicrobial activity. This demonstrates the compound's role in the synthesis of biologically active molecules (Fahim & Ismael, 2019).

pKa Determination and Acidity Constants : The acidity constants of similar acetamide derivatives have been determined, which is crucial for understanding the physicochemical properties and pharmacological behavior of such compounds (Duran & Canbaz, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN3OS/c24-17-8-6-16(7-9-17)21-14-26-23(28(21)20-4-2-1-3-5-20)30-15-22(29)27-19-12-10-18(25)11-13-19/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYFVHOYJVJTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

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